Linrodostat

Overview

Description

Linrodostat, also known as BMS-986205, is an experimental drug being studied for its immunomodulating and antineoplastic activities . It is an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and has entered clinical trials for a variety of cancer types including bladder cancer, head and neck cancer, endometrial cancer, gastric cancer, malignant melanoma, liver cancer, non-small cell lung cancer, and solid tumors .

Synthesis Analysis

The process development and the kilogram-scale synthesis of linrodostat are described in the literature . The synthesis features several highly efficient telescoped processes and the use of Evans auxiliary to install a methyl-bearing .

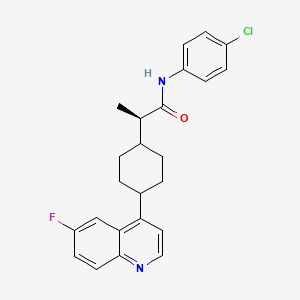

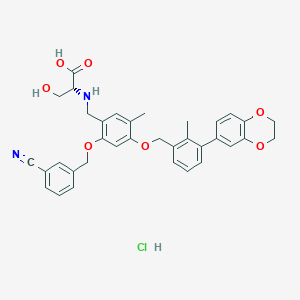

Molecular Structure Analysis

The IUPAC name of Linrodostat is (2 R )- N - (4-Chlorophenyl)-2- [ (1s,4 S )-4- (6-fluoroquinolin-4-yl)cyclohexyl]propanamide . Its molecular formula is C24H24ClFN2O and it has a molar mass of 410.92 g·mol −1 .

Chemical Reactions Analysis

Linrodostat demonstrated limited off-target effects with no inhibitory activity detected against murine IDO2 or human TDO2 . It is a potent IDO1 inhibitor with promising pharmacokinetic profiles observed in multiple preclinical models supporting dosing once a day in a clinical setting .

Scientific Research Applications

Cancer Immunotherapy : Linrodostat exhibits strong potential in cancer immunotherapy. It operates by inhibiting IDO1, which tumors exploit to create an immunosuppressive environment, helping them evade immune surveillance. By blocking this pathway, linrodostat can counteract the tumor's immunosuppressive environment, potentially improving cancer treatment outcomes, especially when combined with other immunotherapies (Balog et al., 2020).

Biomarker Development : Linrodostat, in combination with nivolumab, has been investigated for its impact on serum and tumoral kynurenine levels. It is suggested that the interferon gamma (IFN-γ) gene signature and tryptophan 2,3-dioxygenase 2 (TDO2) gene expression might be potential composite biomarkers to predict clinical benefits from linrodostat plus nivolumab therapy in certain cancer types (Luke et al., 2019).

Molecular Mechanisms and Selectivity : Linrodostat binds specifically to IDO1, a key enzyme in the kynurenine pathway, and inhibits its activation. This results in decreased production of immunosuppressive kynurenine, thereby enhancing the proliferation and activation of various immune cells like dendritic cells, natural killer cells, and T-lymphocytes. This mechanism is crucial for the activation of the immune response against cancer cells (Definitions, 2020).

Combination Therapies in Clinical Trials : Linrodostat is being evaluated in combination therapies for its efficacy in treating specific types of cancer. For instance, its combination with nivolumab is being explored in the ENERGIZE Phase III trial for muscle-invasive bladder cancer. This study is crucial to understanding the potential synergy between IDO1 inhibition and PD1/PD-L1 inhibitors following neoadjuvant chemotherapy (Sonpavde et al., 2019).

Safety And Hazards

Future Directions

Linrodostat is currently in multiple clinical trials for treatment of patients with advanced cancers . The landscape of neoadjuvant therapy in muscle-invasive bladder cancer is rapidly evolving as novel agents previously approved in the metastatic setting are being used and tested in earlier disease states .

properties

IUPAC Name |

(2R)-N-(4-chlorophenyl)-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24ClFN2O/c1-15(24(29)28-20-9-6-18(25)7-10-20)16-2-4-17(5-3-16)21-12-13-27-23-11-8-19(26)14-22(21)23/h6-17H,2-5H2,1H3,(H,28,29)/t15-,16?,17?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRTIYQIPSAGSBP-KLAILNCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F)C(=O)NC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F)C(=O)NC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Linrodostat | |

CAS RN |

1923833-60-6 | |

| Record name | BMS-986205 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1923833606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linrodostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14986 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LINRODOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A7729F42K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[({2-Methoxy-6-[(2-Methyl[1,1'-Biphenyl]-3-Yl)methoxy]pyridin-3-Yl}methyl)amino]ethyl}acetamide](/img/structure/B606222.png)